(4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane
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Overview
Description
(4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 4-fluoro-3-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenylethynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and an inert atmosphere.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
Substitution Reactions: Products include various substituted phenylethynyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane depends on the specific reaction it undergoes. Generally, the trimethylsilyl group acts as a protecting group, which can be removed under specific conditions to reveal the reactive phenylethynyl moiety. This allows for selective functionalization and further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-methyl-phenylethynyl)-phenylamine
- (4-Fluoro-3-methyl-phenylethynyl)-cyclopentanol
- (4-Fluoro-3-methyl-phenylethynyl)-cyclohexanol
Uniqueness
(4-Fluoro-3-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various functionalized compounds.
Properties
Molecular Formula |
C12H15FSi |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
GADWPOYGYYGAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)F |
Origin of Product |
United States |
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